molecular formula C15H16N2O5S B2721717 2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1007952-40-0

2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2721717
CAS No.: 1007952-40-0
M. Wt: 336.36
InChI Key: NTNGHHXIJSIPNP-UHFFFAOYSA-N
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Description

2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-9-14(10(2)22-16-9)23(20,21)17-8-12-6-4-3-5-11(12)7-13(17)15(18)19/h3-6,13H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNGHHXIJSIPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C14H19N5O4SC_{14}H_{19}N_{5}O_{4}S

It features a tetrahydroisoquinoline core substituted with a sulfonyl group derived from 3,5-dimethylisoxazole. This structural configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Oncogenic Signaling : The compound may interfere with critical signaling pathways involved in cancer progression, particularly the IL-6/JAK2/STAT3 pathway. In vivo studies demonstrated that treatment with related compounds significantly reduced tumor growth in models of colorectal cancer .
  • Cell Cycle Arrest and Apoptosis : Evidence suggests that certain isoquinoline derivatives can induce cell cycle arrest and promote apoptosis in cancer cells. This is achieved by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The sulfonyl group is known to enhance the bioactivity of various antimicrobial agents:

  • Broad-Spectrum Activity : Preliminary data suggest that the compound exhibits activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Gene Expression : It has been shown to alter the expression levels of genes associated with inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that related compounds can induce oxidative stress in cancer cells, leading to cell death.

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of tetrahydroisoquinoline derivatives on colorectal carcinoma models. The results indicated that treatment with these compounds led to significant reductions in tumor size and weight compared to control groups . The study also highlighted the modulation of inflammatory cytokines as a key factor in their anticancer efficacy.

Antimicrobial Evaluation

Another study focused on the antimicrobial potential of sulfonyl-containing compounds. It was found that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial therapies .

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